
1-(Prop-2-yn-1-yl)naphthalene
Overview
Description
1-(Prop-2-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, where a prop-2-yn-1-yl group is attached to the first carbon of the naphthalene ring
Mechanism of Action
Target of Action
It is known to interact with molecular oxygen .
Mode of Action
1-(Prop-2-yn-1-yl)naphthalene acts as a photosensitizer . It interacts with its targets through energy transfer and a single electron transfer pathway . This interaction generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process occurs in the absence of an external photosensitizer and leads to the formation of corresponding formamides .
Pharmacokinetics
Its molecular weight is 18222 , which could potentially influence its bioavailability.
Result of Action
The action of this compound results in the formation of corresponding formamides .
Action Environment
It is known that the compound can function in the absence of an external photosensitizer , suggesting that it may be relatively stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)naphthalene can be synthesized through a high-temperature chemical microreactor under combustion-like conditions. The synthesis involves the reaction of the 2-naphthyl radical (C10H7) with allene (C3H4) and methylacetylene (C3H4) at elevated temperatures (around 1300 ± 35 K). The reaction proceeds through the initial addition of the 2-naphthyl radical to the π-electron density of the allene and methylacetylene reactants, followed by isomerization and termination via atomic hydrogen losses .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar high-temperature reactions and the use of specialized chemical reactors to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include naphthalene derivatives with oxidized side chains.
Reduction: Products include naphthalene derivatives with reduced alkyne groups.
Substitution: Products include halogenated naphthalene derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound can be used in studies involving the interaction of PAHs with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(Prop-2-yn-1-yl)naphthalene
- 2-(Prop-1-yn-1-yl)naphthalene
- 2-(Propa-1,2-dien-1-yl)naphthalene
Uniqueness: 1-(Prop-2-yn-1-yl)naphthalene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds
Properties
IUPAC Name |
1-prop-2-ynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFTGZCXNIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558041 | |
| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20009-31-8 | |
| Record name | 1-(Prop-2-yn-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


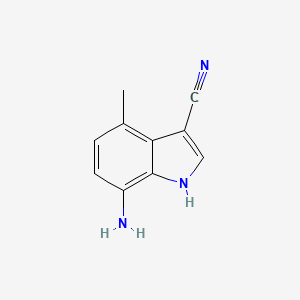

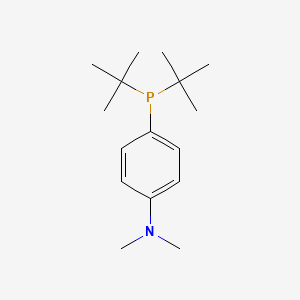
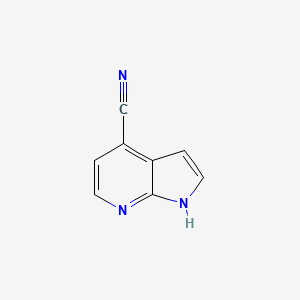
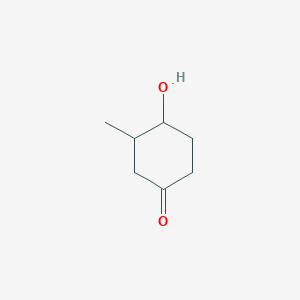
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)


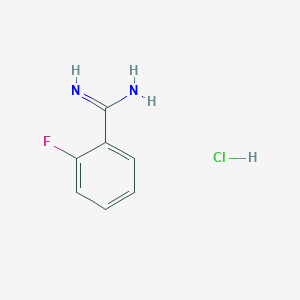
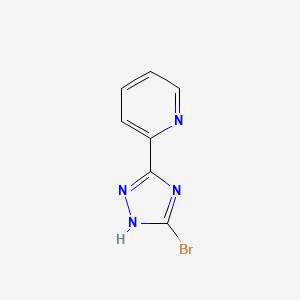
![[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1339858.png)

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)
